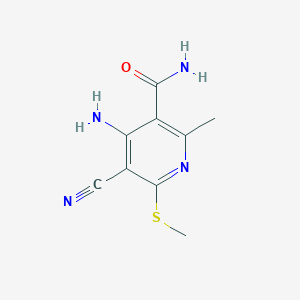

4-Amino-5-cyano-2-methyl-6-(methylthio)nicotinamide

Description

Properties

Molecular Formula |

C9H10N4OS |

|---|---|

Molecular Weight |

222.27 g/mol |

IUPAC Name |

4-amino-5-cyano-2-methyl-6-methylsulfanylpyridine-3-carboxamide |

InChI |

InChI=1S/C9H10N4OS/c1-4-6(8(12)14)7(11)5(3-10)9(13-4)15-2/h1-2H3,(H2,11,13)(H2,12,14) |

InChI Key |

CHNJTQIRQSZQEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=N1)SC)C#N)N)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-cyano-2-methyl-6-(methylthio)nicotinamide typically involves multi-step organic reactions. One common method includes the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of a base like potassium hydroxide in a solvent such as DMF (dimethylformamide) . The intermediate product undergoes further reactions to form the desired compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-cyano-2-methyl-6-(methylthio)nicotinamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to form amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Anticancer Properties

Research indicates that derivatives of 4-amino-5-cyano-2-methyl-6-(methylthio)nicotinamide exhibit notable antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that certain synthesized derivatives show significant cytotoxic effects against human cancer cell lines such as HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer) using the MTT assay method . These compounds have been evaluated for their mechanisms of action, including inhibition of specific kinases associated with tumor growth.

Antimicrobial Activity

The compound has also shown promising antibacterial effects. For example, one derivative was tested against Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa, demonstrating moderate inhibitory effects . The minimum inhibitory concentration (MIC) values for these compounds were determined, revealing their potential as antimicrobial agents.

Anti-inflammatory and Analgesic Effects

In addition to anticancer and antimicrobial properties, derivatives of this compound have been explored for their anti-inflammatory and analgesic effects. Some studies suggest that these compounds can modulate inflammatory pathways, making them candidates for further development in pain management therapies .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents to enhance biological activity. The incorporation of different functional groups can lead to improved solubility and bioavailability, which are critical for therapeutic efficacy.

Table 1: Synthesis Pathways

| Step | Reaction Type | Reagents Used | Product |

|---|---|---|---|

| 1 | Nitration | Nitro group introduction | Intermediate A |

| 2 | Alkylation | Methylating agent | Intermediate B |

| 3 | Cyclization | Condensation reaction | Final product |

Case Studies

Several case studies highlight the efficacy of this compound derivatives in preclinical models:

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of synthesized derivatives, compound 11e exhibited an IC50 value of 1.14 μM against HCT-116 cells, outperforming traditional chemotherapeutic agents like sorafenib . This suggests a potential for these compounds in targeted cancer therapies.

Case Study 2: Antimicrobial Testing

Another study assessed the antibacterial properties of a specific derivative against Pseudomonas aeruginosa. The compound showed effective suppression at concentrations below the MIC of standard antibiotics used in clinical settings . This positions it as a candidate for developing new antimicrobial treatments.

Mechanism of Action

The mechanism of action of 4-Amino-5-cyano-2-methyl-6-(methylthio)nicotinamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt metabolic pathways, leading to the desired biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent-Based Comparison

The pharmacological profile of nicotinamide derivatives is highly dependent on substituent type, position, and electronic effects. Below is a systematic comparison of the target compound with key analogues from the literature:

Position 4: Amino Group

- Target Compound: A free amino group at position 4 may enhance hydrogen-bonding interactions with fungal targets, improving binding affinity.

- Nicotinamide (Vitamin B3): The unsubstituted amide group at position 3 in nicotinamide (compound 4 in ) confers moderate antifungal activity against C. albicans . The amino group in the target compound could offer superior solubility and target engagement compared to the amide in nicotinamide.

Position 5: Cyano Group

- Compound 2 (): Features a trifluoromethyl (CF₃) group, another strong electron-withdrawing substituent. CF₃ groups are known to improve metabolic stability and lipophilicity, but the cyano group in the target compound may offer distinct electronic effects and reduced steric hindrance .

Position 2: Methyl Group

- Compound 3 () : Contains a methylthio group at position 2, which increases lipophilicity and may enhance membrane penetration. The methyl group in the target compound may reduce toxicity compared to sulfur-containing analogues .

Position 6: Methylthio Group

- Target Compound : The methylthio group at position 6 is a lipophilic moiety that could improve cell membrane permeability and resistance to oxidative metabolism.

- Compound 3 () : Methylthio at position 2 in N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide confers moderate activity against Rhizoctonia solani and Sclerotinia sclerotiorum. Positional differences (2 vs. 6) may alter target selectivity or potency .

- Compound 28 () : Features a thiazole-linked methylthio group, demonstrating the versatility of sulfur-containing substituents in antifungal design. However, the thiazole ring may introduce additional metabolic liabilities compared to the simpler methylthio group in the target compound .

Structural-Activity Relationship (SAR) Insights

Key Observations :

Electron-Withdrawing Groups: Both cyano (target) and CF₃ (compound 2) enhance stability but differ in steric and electronic profiles.

Sulfur Substituents : Methylthio groups improve lipophilicity, but position affects activity (e.g., position 2 in compound 3 vs. 6 in the target).

Amino vs. Amide: The amino group in the target compound may offer better solubility than the amide in nicotinamide (compound 4) .

Critical Considerations and Limitations

Biological Activity

4-Amino-5-cyano-2-methyl-6-(methylthio)nicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its cytotoxic effects against cancer cell lines, its mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C8H10N4OS

- Molecular Weight : 218.26 g/mol

This compound features a cyano group, an amino group, and a methylthio moiety, which contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro studies, particularly focusing on its anti-cancer properties and potential antimicrobial effects.

Anti-Cancer Activity

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values obtained from studies evaluating its anti-proliferative effects:

In these studies, the compound showed lower IC50 values compared to standard treatments such as sorafenib, indicating a potent anti-cancer effect. The mechanism appears to involve inhibition of VEGFR-2 kinase activity, which plays a crucial role in tumor angiogenesis and growth.

The mechanisms underlying the biological activity of this compound include:

- VEGFR-2 Inhibition : The compound has been shown to inhibit VEGFR-2, which is critical for tumor blood supply.

- Cytokine Modulation : It significantly reduces levels of pro-inflammatory cytokines such as TNF-α and IL-6 in treated cells, suggesting an immunomodulatory effect that may contribute to its anti-tumor efficacy .

- Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest at the G1/S phase, further contributing to its anti-proliferative effects .

Antimicrobial Activity

In addition to its anti-cancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary studies suggest moderate antibacterial effects against Gram-negative bacteria, although specific IC50 values were not reported in the available literature.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : In vitro tests on HCT116 cells revealed significant apoptosis induction when treated with this compound, with flow cytometry confirming increased caspase activity .

- Case Study 2 : A study comparing various derivatives found that modifications to the methylthio group significantly affected cytotoxicity, with certain substitutions enhancing anti-tumor activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.